molecular formula C7H15N B3044491 4-Penten-1-amine, N,N-dimethyl- CAS No. 1001-91-8

4-Penten-1-amine, N,N-dimethyl-

Cat. No.: B3044491
CAS No.: 1001-91-8
M. Wt: 113.2 g/mol
InChI Key: RWKDECTXBYSORQ-UHFFFAOYSA-N
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Description

4-Penten-1-amine, N,N-dimethyl- is an organic compound with the molecular formula C7H15N. It is a tertiary amine with a pentenyl group attached to the nitrogen atom. The compound is characterized by its aliphatic structure, which includes a double bond in the pentenyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-amine, N,N-dimethyl- can be achieved through several methods. One common method involves the reaction of 4-penten-1-ol with dimethylamine in the presence of a catalyst. The reaction typically proceeds as follows:

    Starting Materials: 4-penten-1-ol and dimethylamine.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) or a transition metal catalyst (e.g., palladium).

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Penten-1-amine, N,N-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-amine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the double bond in the pentenyl chain to a single bond, resulting in the formation of saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids (e.g., m-chloroperbenzoic acid).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Saturated amines (e.g., N,N-dimethylpentylamine).

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

4-Penten-1-amine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Penten-1-amine, N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The presence of the double bond in the pentenyl chain allows for additional reactivity, such as electrophilic addition reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and applications in catalysis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-penten-4-amine: Similar structure but with different positioning of the double bond.

    N,N-Dimethyl-4-penten-2-amine: Another isomer with the double bond in a different position.

    N,N-Dimethyl-3-buten-1-amine: A related compound with a shorter aliphatic chain.

Uniqueness

4-Penten-1-amine, N,N-dimethyl- is unique due to its specific structure, which includes a pentenyl chain with a double bond at the terminal position. This structural feature imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and catalysis. The presence of the dimethylamine group also enhances its nucleophilicity and ability to form coordination complexes with metal ions.

Properties

IUPAC Name

N,N-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-6-7-8(2)3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDECTXBYSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338143
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-91-8
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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